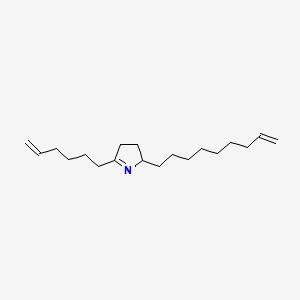![molecular formula C21H14N2O3 B14413661 5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole CAS No. 83959-76-6](/img/structure/B14413661.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is a complex organic compound that features a biphenyl group, a nitrophenyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The biphenyl and nitrophenyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted biphenyl and oxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The biphenyl and oxazole rings can engage in π-π stacking interactions, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole
- 5-(4-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
83959-76-6 |
|---|---|
Formule moléculaire |
C21H14N2O3 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-8-4-7-18(13-19)21-22-14-20(26-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H |
Clé InChI |
QJSRRDGKLYMQFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


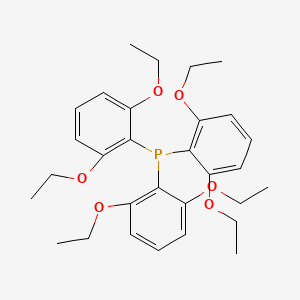
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)


![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)

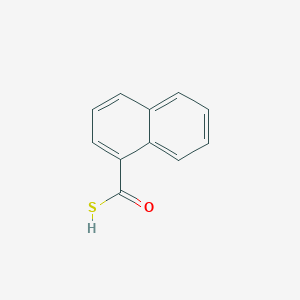
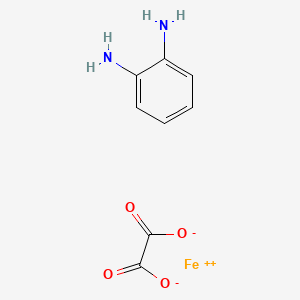
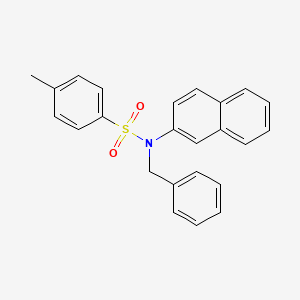
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
